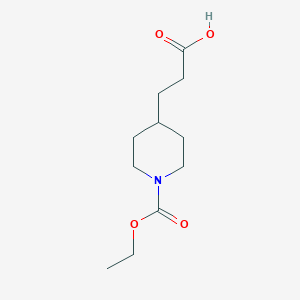
3-(1-(Ethoxycarbonyl)piperidin-4-yl)propanoic acid
Cat. No. B8563572
M. Wt: 229.27 g/mol
InChI Key: LCQFZVFKKNBPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05231184
Procedure details


To a stirred solution of 152 parts of sodium hydroxide in 1000 parts of water was added a solution of 249.5 parts of 4-piperidinepropanoic acid acetate (1:1) in 900 parts of water. 270 Parts of tetrahydrofuran were added. After cooling in a 2-propanone/CO2 -bath, a solution of 119.4 parts of ethyl carbonochloridate in 270 parts of tetrahydrofuran was added dropwise. Upon completion, stirring was continued for 3 hours at a temperature between 0°-5° C. The whole was washed twice with 420 parts of 1,1-oxybisethane. The aqueous phase was acidified with concentrate hydrochloric acid. The product was extracted three times with 520 parts of dichloromethane. The whole was evaporated. The oily residue was suspended five times in 210 parts of petroleumether and the latter was decanted each time. The residue was evaporated to dry, yielding 200 parts (93%) of 1-(ethoxycarbonyl)-4-piperidinepropanoic acid as an oily residue (int. 44).

[Compound]
Name
152
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
249.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
4-piperidinepropanoic acid acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Name
2-propanone CO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
119.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Name

Yield
93%
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].C(O)(=O)C.[NH:7]1[CH2:12][CH2:11][CH:10]([CH2:13][CH2:14][C:15]([OH:17])=[O:16])[CH2:9][CH2:8]1.CC(=O)C.C(=O)=O.[C:25](Cl)(=[O:29])[O:26][CH2:27][CH3:28]>O1CCCC1.O>[CH2:27]([O:26][C:25]([N:7]1[CH2:12][CH2:11][CH:10]([CH2:13][CH2:14][C:15]([OH:17])=[O:16])[CH2:9][CH2:8]1)=[O:29])[CH3:28] |f:0.1,2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
[Compound]
|
Name
|
152
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
[Compound]
|
Name
|
249.5
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
4-piperidinepropanoic acid acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O.N1CCC(CC1)CCC(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
2-propanone CO2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)=O.C(=O)=O
|
Step Four
[Compound]
|
Name
|
119.4
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(OCC)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Upon completion, stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
The whole was washed twice with 420 parts of 1,1-oxybisethane
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted three times with 520 parts of dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The whole was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the latter was decanted each time
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to dry
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)N1CCC(CC1)CCC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 93% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
